(1R,2S)-1-Amino-2-indanol is a chiral molecule containing an indole core (a bicyclic aromatic system) with an amino group attached at the first position and a hydroxyl group at the second position. It exists as a white to light beige powder []. This specific stereoisomer, with the (1R,2S) configuration, is a key component used in the synthesis of certain drugs [].
(1R,2S)-1-Amino-2-indanol is a precursor to indinavir, a potent HIV protease inhibitor [].
The key features of (1R,2S)-1-Amino-2-indanol's structure include:
(1R,2S)-1-Amino-2-indanol + Other reagents → Indinavir []
(1R,2S)-1-amino-2-indanol serves as a chiral ligand in asymmetric synthesis, a technique for producing enantiopure molecules. Its chiral nature allows it to selectively bind to one enantiomer of a starting material during a reaction, leading to the preferential formation of the desired product with a specific handedness.
This property makes it a valuable tool for researchers in various fields, including:
(1R,2S)-1-amino-2-indanol can act as a starting material for the synthesis of other chiral molecules with diverse applications. For example, it can be used to prepare:
Corrosive;Irritant